molecular formula C19H20F3N3O B3911369 4-(2-methoxyphenyl)-N-[4-(trifluoromethyl)benzylidene]-1-piperazinamine

4-(2-methoxyphenyl)-N-[4-(trifluoromethyl)benzylidene]-1-piperazinamine

Cat. No. B3911369
M. Wt: 363.4 g/mol
InChI Key: KEBMJOAQCWWLHG-OEAKJJBVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-methoxyphenyl)-N-[4-(trifluoromethyl)benzylidene]-1-piperazinamine, commonly known as TFMPA, is a chemical compound that belongs to the class of piperazinamines. It is a synthetic compound that has been extensively studied for its potential applications in scientific research.

Scientific Research Applications

TFMPA has been widely used in scientific research for various applications. It has been studied for its potential use as a ligand in the development of new drugs for the treatment of various diseases, including cancer, schizophrenia, and Parkinson's disease. TFMPA has also been used as a tool in neuroscience research to study the role of various receptors in the brain. It has been shown to selectively bind to certain receptors, making it a valuable tool for studying their function and pharmacology.

Mechanism of Action

TFMPA acts as a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). This receptor is involved in various physiological processes, including learning, memory, and pain perception. TFMPA binds to the receptor and prevents the activation of downstream signaling pathways, leading to a decrease in the receptor's activity. This mechanism of action has been extensively studied and has led to the development of new drugs targeting mGluR5 for the treatment of various diseases.
Biochemical and Physiological Effects:
TFMPA has been shown to have various biochemical and physiological effects. It has been shown to decrease the release of glutamate, a neurotransmitter involved in various physiological processes. TFMPA has also been shown to decrease the activity of certain brain regions involved in the processing of pain perception. These effects have been extensively studied and have led to the development of new drugs targeting mGluR5 for the treatment of various diseases.

Advantages and Limitations for Lab Experiments

TFMPA has several advantages and limitations for lab experiments. Its high selectivity for mGluR5 makes it a valuable tool for studying the function and pharmacology of this receptor. However, its high potency and selectivity can also lead to off-target effects, making it important to use appropriate controls in experiments. Additionally, TFMPA has poor solubility in aqueous solutions, which can limit its use in certain experiments.

Future Directions

TFMPA has several potential future directions for scientific research. One potential direction is the development of new drugs targeting mGluR5 for the treatment of various diseases, including cancer, schizophrenia, and Parkinson's disease. Another potential direction is the use of TFMPA as a tool in neuroscience research to study the function and pharmacology of mGluR5 and other receptors. Additionally, the development of new synthesis methods and modifications of TFMPA's chemical structure could lead to the development of new compounds with improved properties for scientific research.

properties

IUPAC Name

(E)-N-[4-(2-methoxyphenyl)piperazin-1-yl]-1-[4-(trifluoromethyl)phenyl]methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F3N3O/c1-26-18-5-3-2-4-17(18)24-10-12-25(13-11-24)23-14-15-6-8-16(9-7-15)19(20,21)22/h2-9,14H,10-13H2,1H3/b23-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEBMJOAQCWWLHG-OEAKJJBVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)N=CC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1N2CCN(CC2)/N=C/C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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